![molecular formula C8H15N5 B1421474 2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine CAS No. 1240527-96-1](/img/structure/B1421474.png)
2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine
Overview
Description
2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine, also known as VEGFR-2 inhibitor, is a chemical compound that has been widely researched for its potential therapeutic applications in various diseases. This compound is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis, the formation of new blood vessels. In
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of the compound 2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine and its derivatives, focusing on unique applications:
Filtration Techniques
Derivatives of PDMAEMA are used in filtration techniques due to their water-soluble and pH-sensitive properties. They can be tailored for specific filtration requirements in various fields .
Coatings and Surface Patterning
These derivatives also find applications in coatings and surface patterning, providing functional surfaces for different industrial and research purposes .
Polymeric Carriers
PDMAEMA and its derivatives serve as polymeric carriers, particularly in the medical field for drug delivery systems due to their ability to form electrostatic complexes with biomolecules .
Gene Delivery
The positive charge of PDMAEMA allows it to bind with anionic biomacromolecules like DNA and RNA, making it useful for gene delivery applications .
Mucosal Drug Delivery
PDMAEMA’s interaction with mucosal gel layers makes it suitable for mucosal drug delivery systems, such as ocular drug delivery of pilocarpine hydrochloride .
Anticancer Therapy
Thermosensitive and crosslinked PDMAEMA nanogels have been exploited in anticancer therapy as a drug delivery system for chemotherapeutic agents like doxorubicin .
properties
IUPAC Name |
2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5/c1-13(2)4-3-10-8-11-5-7(9)6-12-8/h5-6H,3-4,9H2,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPKCVHJGBUUSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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